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Compound of Interest

Compound Name: ML67-33

Cat. No.: B609174 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ML67-33 is a selective and potent activator of the two-pore domain potassium (K2P) channels,

specifically targeting the TREK (TWIK-related potassium channel) and TRAAK (TWIK-related

arachidonic acid-stimulated potassium channel) subfamilies. These channels, including TREK-

1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1), are mechanosensitive and

thermosensitive leak potassium channels that play a crucial role in regulating cellular

excitability.[1][2] By activating these channels, ML67-33 facilitates potassium ion efflux, leading

to membrane hyperpolarization and a subsequent reduction in neuronal excitability. This

mechanism of action makes ML67-33 a valuable research tool for investigating the

physiological roles of TREK/TRAAK channels and a potential therapeutic agent for conditions

characterized by neuronal hyperexcitability, such as migraine and neuropathic pain.[3][4]

Purchasing Information
ML67-33 is available from several chemical suppliers. The following table summarizes key

purchasing information. Researchers should always refer to the supplier's certificate of analysis

for batch-specific details.
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Supplier
Catalog
Number(s)

Purity
Available
Quantities

CAS Number

MedchemExpres

s
HY-120348 99.28%

5 mg, 10 mg, 25

mg, 50 mg, 100

mg

1443290-89-8

R&D Systems
6886/10,

6886/50
≥98% 10 mg, 50 mg 1443290-89-8

Tocris Bioscience 6886 ≥98% (HPLC) 10 mg, 50 mg 1443290-89-8

Immunomart HY-120348 99.0%

5 mg, 10 mg, 25

mg, 50 mg, 100

mg

1443290-89-8

CP Lab Safety
AAB-AA01LRHY-

5mg
98% (HPLC) 5 mg 1443290-89-8

Physicochemical Properties and Solubility
Property Value Reference

Molecular Formula C₁₈H₁₇Cl₂N₅ [5]

Molecular Weight 374.27 g/mol

Solubility Soluble to 100 mM in DMSO

Storage Store at -20°C

Biological Activity
ML67-33 is a selective activator of TREK-1, TREK-2, and TRAAK channels. The following table

summarizes its potency (EC₅₀) in various experimental systems.
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Channel
Experimental
System

EC₅₀ (μM) Reference(s)

K₂P2.1 (TREK-1) Cell-free 36.3

K₂P2.1 (TREK-1) HEK293 cells 9.7

K₂P2.1 (TREK-1) Xenopus oocytes 21.8 - 29.4

K₂P10.1 (TREK-2) Xenopus oocytes 30.2

K₂P4.1 (TRAAK) Xenopus oocytes 27.3

Signaling Pathway of ML67-33 in Neuronal
Modulation
The diagram below illustrates the mechanism of action of ML67-33 at the cellular level, leading

to the suppression of neuronal excitability.
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Mechanism of ML67-33 in reducing neuronal excitability.

Experimental Protocols
High-Throughput Functional Screen for K2P Channel
Modulators in Yeast
This protocol is adapted from the method used to identify ML67-33 and is suitable for

screening compound libraries for novel activators or inhibitors of K2P channels.

Objective: To identify small molecule modulators of a specific K2P channel using a yeast-based

growth rescue assay.

Materials:
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Saccharomyces cerevisiae strain SGY1528 (trk1Δ trk2Δ)

pYes2 shuttle vector with a methionine-repressible promoter (MET25)

K2P channel of interest cloned into the pYes2 vector

Synthetic complete (SC) drop-out medium lacking uracil (for plasmid selection)

YPD medium

Lithium Acetate (LiAc) solution (100 mM)

Polyethylene glycol (PEG) solution (40% w/v)

Single-stranded carrier DNA (ssDNA)

Low-potassium selection medium (SC-Ura with 1 mM KCl)

Resazurin sodium salt

96-well microplates

Procedure:

Yeast Transformation:

Inoculate a single colony of SGY1528 into 5 mL of YPD and grow overnight at 30°C with

shaking.

The next day, dilute the overnight culture into 50 mL of YPD to an OD₆₀₀ of ~0.2 and grow

to an OD₆₀₀ of 0.6-0.8.

Harvest the cells by centrifugation, wash with sterile water, and then with 100 mM LiAc.

Resuspend the cell pellet in 100 mM LiAc.

In a microfuge tube, mix the yeast suspension with the pYes2-K2P channel plasmid,

ssDNA, and PEG solution.
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Heat shock the mixture at 42°C for 30-40 minutes.

Plate the transformed yeast on SC-Ura plates and incubate at 30°C for 2-3 days until

colonies appear.

High-Throughput Screening:

Prepare a 96-well master plate containing single colonies of the transformed yeast in SC-

Ura medium.

In a separate 96-well plate, add your library compounds (typically at 10 µM) to the low-

potassium selection medium.

Inoculate the compound plate with yeast from the master plate.

Incubate the plates at 30°C for 24-48 hours.

Add resazurin solution to each well and incubate for a further 2-4 hours.

Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) to assess cell viability.

Increased fluorescence indicates yeast growth and therefore activation of the K2P

channel.
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Workflow for the yeast-based high-throughput screen.

In Vivo Mouse Migraine Model and Ex Vivo
Electrophysiology
This protocol is based on studies investigating the effect of ML67-33 on trigeminal neuron

excitability in a mouse model of migraine.
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Objective: To assess the ability of ML67-33 to reverse migraine-like pain behavior and reduce

trigeminal ganglion neuron excitability.

Materials:

C57BL/6 mice

Nitric oxide (NO) donor (e.g., isosorbide dinitrate - ISDN)

ML67-33

Vehicle (e.g., DMSO, saline)

Von Frey filaments

Apparatus for patch-clamp electrophysiology

Solutions for trigeminal ganglion neuron isolation and culture (e.g., collagenase, dispase,

DMEM)

External and internal solutions for patch-clamp recording

Procedure:

Induction of Migraine-like Phenotype:

Administer the NO donor (e.g., ISDN, 10 mg/kg, i.p.) to mice once daily for several

consecutive days to induce a state of chronic mechanical allodynia.

Behavioral Testing (Mechanical Allodynia):

Place mice in individual chambers on a wire mesh floor and allow them to acclimate.

Using the up-down method, apply von Frey filaments of increasing force to the plantar

surface of the hind paw.

A positive response is a brisk withdrawal, flinching, or licking of the paw.
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Determine the 50% paw withdrawal threshold (PWT) before and after ML67-33
administration.

Administer ML67-33 (e.g., 10 mg/kg, i.p.) and measure the PWT at various time points

post-injection.

Trigeminal Ganglion Neuron Culture and Electrophysiology:

Euthanize mice and dissect the trigeminal ganglia.

Digest the ganglia with enzymes (e.g., collagenase/dispase) to obtain a single-cell

suspension of neurons.

Plate the neurons on coated coverslips and culture for 24-48 hours.

Perform whole-cell patch-clamp recordings from the cultured trigeminal neurons.

Use a ramp protocol to elicit TREK channel currents.

Perfuse the recording chamber with ML67-33 (e.g., 10 µM) and record the change in

current density to assess channel activation.
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Workflow for the in vivo migraine model and ex vivo analysis.

Disclaimer
This document is intended for research use only. The protocols provided are for guidance and

may require optimization for specific experimental conditions. Always follow appropriate

laboratory safety procedures. ML67-33 is not for human or veterinary use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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